molecular formula C11H16ClNO2 B2610188 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2378503-26-3

7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B2610188
CAS No.: 2378503-26-3
M. Wt: 229.7
InChI Key: GWFJIMUBXFBJPI-UHFFFAOYSA-N
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Description

7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the reaction of 7-hydroxy-2,3-dihydro-1-benzofuran with propyl bromide in the presence of a base to form 7-propoxy-2,3-dihydro-1-benzofuran. This intermediate is then reacted with ammonia or an amine to introduce the amine group at the 3-position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1-benzofuran-7-amine
  • 7-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
  • 2,3-dihydro-1-benzofuran-7-methanol

Uniqueness

7-propoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

7-propoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-6-13-10-5-3-4-8-9(12)7-14-11(8)10;/h3-5,9H,2,6-7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFJIMUBXFBJPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC2=C1OCC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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